methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key ¹H NMR signals (300 MHz, D₂O):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Benzodioxole aromatic protons | 6.70–7.10 | Multiplet |
| Methylene (–CH₂–COOCH₃) | 3.50–3.70 | Singlet |
| Acetate methyl (–OCOCH₃) | 3.70–3.90 | Singlet |
¹³C NMR data confirms the ester carbonyl at δ 170–172 ppm and the benzodioxole carbons at δ 100–150 ppm .
Infrared (IR) Spectroscopy
Mass Spectrometry
- Molecular ion peak : m/z 272.98 [M]⁺ (theoretical m/z 273.08).
- Fragmentation patterns :
Comparative Analysis with Benzodioxole Acetate Derivatives
The bromine substituent distinguishes this compound from non-halogenated analogs. Key comparisons include:
Electronic Effects : Bromine’s electron-withdrawing nature reduces electron density on the benzodioxole ring, altering reactivity in electrophilic substitution reactions compared to non-brominated derivatives.
Steric Considerations : The methylene bridge in this compound provides greater conformational flexibility than bulkier analogs like 3-(6-bromo-1,3-benzodioxol-5-yl)-2-methylpropyl acetate.
Properties
IUPAC Name |
methyl 2-(6-bromo-1,3-benzodioxol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-13-10(12)3-6-2-8-9(4-7(6)11)15-5-14-8/h2,4H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCPOFMALDWFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1Br)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50965953 | |
| Record name | Methyl (6-bromo-2H-1,3-benzodioxol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51665-84-0 | |
| Record name | 51665-84-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl (6-bromo-2H-1,3-benzodioxol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 1,3-Benzodioxole Derivatives
The initial step typically involves selective bromination of the benzodioxole ring at the 6-position. Two main approaches are reported:
Electrophilic Aromatic Substitution Using Bromine or N-Bromosuccinimide (NBS):
Bromination is performed using bromine (Br2) or NBS as the brominating agent, often in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3) to enhance regioselectivity and reaction rate. The reaction is carried out under controlled temperature (0–25 °C) to avoid polybromination or ring degradation.
This method ensures selective monobromination at the 6-position due to the directing effects of the dioxole ring oxygen atoms and steric factors.Catalytic Bromination:
Alternative catalytic systems using milder conditions have been explored to improve yield and selectivity, such as using NBS with radical initiators or under photochemical conditions.
Formation of the Acetate Ester Side Chain
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents & Catalysts | Conditions | Typical Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Bromination | Br2 or NBS, FeBr3 or AlCl3 | 0–25 °C, solvent: CH2Cl2 or CCl4 | 70–85 | Selective monobromination at 6-position |
| 2 | Esterification | Methanol, H2SO4 or p-TsOH | Reflux, 3–6 hours | 80–90 | Reflux ensures complete conversion |
Industrial and Scale-Up Considerations
Continuous Flow Reactors:
For large-scale synthesis, continuous flow reactors are preferred to improve heat and mass transfer, ensuring consistent bromination and esterification with better control over reaction parameters and safety.Purification Techniques:
Industrial purification often involves crystallization and chromatographic methods such as flash chromatography or preparative HPLC to achieve high purity.Environmental and Safety Aspects:
Handling bromine and strong acids requires appropriate safety measures. Waste treatment protocols are implemented to manage halogenated byproducts.
Research Findings and Analytical Characterization
-
- NMR Spectroscopy: Characteristic aromatic proton shifts confirm substitution pattern; methyl ester protons appear as singlets near δ 3.7 ppm.
- Mass Spectrometry: Molecular ion peak consistent with brominated acetate ester (m/z corresponding to C10H9BrO4).
- Melting Point: Reported melting point range is approximately 83–85 °C, consistent with literature data.
Purity and Identity:
Certificates of Analysis from reputable suppliers confirm purity >95% by HPLC and identity by NMR and MS.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents & Catalysts | Conditions | Yield Range (%) | Remarks |
|---|---|---|---|---|---|
| Selective Bromination | Electrophilic aromatic substitution | Bromine or NBS, FeBr3 or AlCl3 | 0–25 °C, CH2Cl2 or CCl4 | 70–85 | Monobromination at 6-position |
| Esterification | Acid-catalyzed esterification | Methanol, H2SO4 or p-TsOH | Reflux, 3–6 h | 80–90 | High conversion to methyl ester |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential in creating novel polymers and materials with unique electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and the benzodioxole ring play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-chloro-2H-1,3-benzodioxol-5-yl)acetate
- Methyl 2-(6-fluoro-2H-1,3-benzodioxol-5-yl)acetate
- Methyl 2-(6-iodo-2H-1,3-benzodioxol-5-yl)acetate
Uniqueness
Methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interaction with biological targets .
Biological Activity
Methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate, a compound with the molecular formula C₁₀H₉BrO₄ and CAS number 51665-84-0, has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
This compound is characterized by a brominated benzodioxole structure, which is linked to an acetate group. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets. The compound has a melting point range of 83–85 °C and is classified as an irritant .
Inhibition of Cytochrome P450 Enzymes
Research indicates that this compound may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism and the activation of procarcinogens. Inhibition of CYP1A2 can lead to altered drug metabolism, potentially enhancing or reducing the efficacy and toxicity of co-administered drugs.
Antimicrobial and Anticancer Properties
Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer activities. The brominated structure is believed to enhance interactions with specific molecular targets, leading to modulation of biological pathways associated with these activities. The mechanism of action likely involves interference with enzyme functions or receptor interactions.
Study on Antimicrobial Activity
In a study investigating various benzodioxole derivatives, this compound was evaluated for its antimicrobial properties. The results indicated significant activity against several bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents .
Quantitative Analysis of Biological Interactions
A comprehensive profiling study involving multiple chemicals highlighted the promiscuous activity patterns of compounds similar to this compound across various biological assays. This study identified numerous chemical-target interactions that could inform future pharmacological research .
The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its interactions with cytochrome P450 enzymes may lead to alterations in metabolic pathways that affect drug efficacy and toxicity. Additionally, its structural features suggest potential binding sites for various receptors involved in antimicrobial and anticancer activity .
Data Summary
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₉BrO₄ |
| CAS Number | 51665-84-0 |
| Melting Point | 83–85 °C |
| Biological Activities | CYP1A2 inhibition, antimicrobial |
| Potential Applications | Drug development in oncology and infectious diseases |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate, and what critical reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation of 6-bromo-1,3-benzodioxol-5-yl acetic acid with methylating agents like methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). Alternatively, esterification using ethyl oxalyl monochloride (as described in analogous syntheses) requires anhydrous conditions and controlled temperatures (20–40°C) to avoid side reactions. Yield optimization hinges on stoichiometric ratios, solvent polarity, and exclusion of moisture .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the ester group (δ ~3.7 ppm for methyl, δ ~170 ppm for carbonyl) and bromine-induced deshielding in aromatic regions.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak ([M+H]⁺ at m/z ~287) and bromine isotopic patterns.
- X-ray Crystallography : Resolves crystal packing and confirms substituent positions, as demonstrated in similar benzodioxol derivatives via intermolecular O–H⋯O hydrogen bonds and halogen interactions .
Advanced Research Questions
Q. How can researchers optimize the hydrolysis of the ester group to achieve high-purity carboxylic acid derivatives?
- Methodological Answer : Alkaline hydrolysis (e.g., NaOH/EtOH, reflux) is preferred, but yields depend on pH (8–10), temperature (70–90°C), and reaction time (4–8 hrs). Side reactions (e.g., decarboxylation) are minimized by avoiding excess base. Post-hydrolysis, acidification (HCl) and recrystallization (ethanol/water) enhance purity. Monitor progress via TLC (Rf shift from non-polar ester to polar acid) .
Q. What intermolecular interactions stabilize the crystal structure of this compound, and how do they influence its physicochemical properties?
- Methodological Answer : X-ray studies of analogous brominated esters reveal:
- Centrosymmetric dimers via O–H⋯O hydrogen bonds between carboxyl groups.
- Br⋯S interactions (3.48 Å) in sulfur-containing derivatives, enhancing thermal stability.
- C–H⋯π stacking in aromatic systems, affecting solubility and melting points. These interactions guide co-crystal design for improved bioavailability .
Q. How should researchers address discrepancies in reported synthetic yields when scaling up reactions?
- Methodological Answer : Contradictions arise from:
- Catalyst loadings : Higher scales may require adjusted Pd/C or CuI ratios in cross-coupling steps.
- Purification challenges : Column chromatography efficiency decreases with scale; switch to recrystallization or fractional distillation.
- Reagent purity : Trace moisture in solvents reduces yields; use molecular sieves or anhydrous solvents. Statistical DOE (Design of Experiments) identifies critical parameters .
Q. What computational methods predict the reactivity of the bromine substituent in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Evaluate electron density at the bromine site to predict Suzuki-Miyaura coupling efficiency.
- Molecular Dynamics (MD) : Simulate steric effects of the benzodioxol ring on palladium catalyst accessibility.
- Docking Studies : Assess halogen-bonding propensity with biological targets (e.g., enzymes) for drug design .
Q. What specific safety protocols are recommended for handling this brominated compound during synthesis?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.
- Waste Disposal : Quench residual bromine with Na₂S₂O₃ before disposal.
- Emergency Measures : For spills, adsorb with vermiculite and treat with 5% NaHCO₃ solution. Refer to SDS guidelines for brominated esters .
Q. What strategies are used to evaluate the bioactivity of this compound against specific biological targets?
- Methodological Answer :
- In Vitro Assays : Screen for kinase inhibition (e.g., ELISA-based assays) or antimicrobial activity (MIC determination).
- Molecular Modeling : Dock the compound into active sites (e.g., COX-2 or CYP450) using AutoDock Vina.
- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
